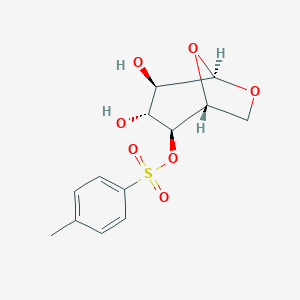

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

Vue d'ensemble

Description

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose is a sulfonated carbohydrate compound with the molecular formula C13H16O7S and a molecular weight of 316.33 g/mol. It is an intermediate molecule that plays a pivotal role in synthesizing biomedically potent compounds and is extensively employed in the genesis of diverse glycoside medications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose can be synthesized through the reaction of levoglucosan with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

- Dissolving levoglucosan in an appropriate solvent like dichloromethane.

- Adding p-toluenesulfonyl chloride to the solution.

- Introducing pyridine to the mixture to act as a base.

- Stirring the reaction mixture at room temperature for several hours.

- Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Using high-purity reagents and solvents.

- Employing large-scale reactors with precise temperature and stirring controls.

- Implementing efficient purification techniques such as large-scale chromatography or crystallization.

- Ensuring compliance with Good Manufacturing Practices (GMP) to maintain product quality and safety.

Analyse Des Réactions Chimiques

Types of Reactions

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of sulfonamide or sulfonate esters.

Reduction: Formation of alcohols or hydrocarbons.

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Synthesis of Oligosaccharides and Polysaccharides

1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is primarily used as a reagent in the synthesis of oligosaccharides and polysaccharides. Its unique structure allows it to participate in glycosylation reactions, which are essential for constructing carbohydrate-based molecules. This capability is particularly valuable in creating complex carbohydrate structures that mimic natural glycoproteins or glycolipids, which can be crucial for drug development and vaccine research .

Biomedical Research

The compound acts as an intermediate in synthesizing biomedically relevant compounds. Its derivatives have been investigated for potential therapeutic applications, including antiviral and anticancer properties. The modification of this sugar can lead to new compounds that exhibit enhanced biological activity or improved pharmacokinetic profiles .

Custom Synthesis Projects

Due to its versatility, 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is often utilized in custom synthesis projects within pharmaceutical companies and research institutions. It can be tailored to introduce specific functional groups or modifications that are necessary for developing novel therapeutic agents .

Fluorination Reactions

This compound can also be employed in fluorination reactions, where fluorine atoms are introduced into organic molecules. Fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity, making them valuable in drug design .

Case Study 1: Synthesis of Glycoprotein Mimics

A study demonstrated the use of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose in creating glycoprotein mimics that can interact with specific receptors on cell surfaces. These mimics were synthesized through a series of glycosylation reactions and were shown to enhance cellular uptake of therapeutic agents when conjugated with drugs .

Case Study 2: Antiviral Compound Development

Another research project focused on modifying this sugar to develop antiviral compounds targeting viral glycoproteins. The synthesized derivatives exhibited significant antiviral activity against specific strains of viruses, highlighting the potential of this compound in antiviral drug development .

Mécanisme D'action

The mechanism of action of 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose involves its role as an intermediate in various biochemical pathways. It interacts with specific enzymes and molecular targets to facilitate the synthesis of glycosides and other biologically active compounds. The sulfonyl group enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Levoglucosan: A precursor in the synthesis of 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose.

p-Toluenesulfonyl Chloride: A reagent used in the synthesis of sulfonated carbohydrates.

1,6-Anhydro-2,3,4-tri-O-p-toluenesulfonyl-b-D-glucopyranose: A related compound with multiple sulfonyl groups.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the anhydro bridge and the sulfonyl group makes it a valuable intermediate in the synthesis of glycosides and other complex molecules. Its versatility in undergoing various chemical reactions further enhances its significance in scientific research and industrial applications.

Activité Biologique

1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is a specialized carbohydrate compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is characterized by the following structural features:

- Anhydro Sugar : The anhydro configuration contributes to its stability and reactivity.

- Sulfonyl Group : The presence of the p-toluenesulfonyl group enhances its biological activity by influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit various glycosyltransferases, which are crucial for carbohydrate metabolism.

- Receptor Modulation : It may interact with cellular receptors involved in signaling pathways, thereby influencing cellular responses.

Biological Activity

Research indicates that 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose exhibits several notable biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various pathogens, suggesting potential use in treating infections .

- Cytotoxic Effects : In vitro studies indicate that it can induce cytotoxicity in cancer cell lines, making it a candidate for anticancer drug development.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose against common bacterial strains. The results highlighted:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 70 µg/mL |

These findings suggest significant potential for this compound as an antimicrobial agent in clinical settings .

Cytotoxicity in Cancer Cells

In a separate study focusing on cancer therapeutics, the cytotoxic effects of the compound were assessed on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 µM |

| MCF-7 (Breast) | 20 µM |

| A549 (Lung) | 25 µM |

The IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations, highlighting its potential as a chemotherapeutic agent.

Pharmacokinetics and Biochemical Pathways

Understanding the pharmacokinetics of 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose is crucial for its application in medicine:

- Absorption and Distribution : The compound is absorbed through the gastrointestinal tract and distributed throughout body tissues.

- Metabolism : It undergoes metabolic transformations primarily via hepatic enzymes, influencing its bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQADBXIDJFBONH-SYLRKERUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441217 | |

| Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23643-29-0 | |

| Record name | (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.